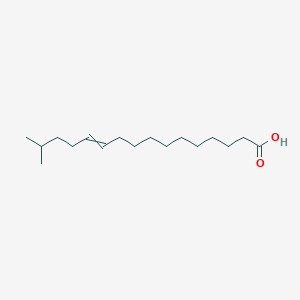

15-Methylhexadec-11-enoic acid

説明

15-Methylhexadec-11-enoic acid is a methyl-branched unsaturated fatty acid with a Z-configured double bond at position 11 and a methyl group at position 15. It is naturally found in Myxococcus xanthus (a soil bacterium) and Cyamopsis tetragonolobus (guar plant) . The compound is synthesized via a Wittig reaction using 4-methyl-1-pentyltriphenylphosphonium bromide and 10-bromodecanal, achieving a 19% overall yield . Biological studies reveal weak cytotoxicity against human cervical carcinoma (HeLa) and Chinese hamster ovarian (CHO) cells, though its mechanism of action remains unclear .

特性

CAS番号 |

64920-30-5 |

|---|---|

分子式 |

C17H32O2 |

分子量 |

268.4 g/mol |

IUPAC名 |

15-methylhexadec-11-enoic acid |

InChI |

InChI=1S/C17H32O2/c1-16(2)14-12-10-8-6-4-3-5-7-9-11-13-15-17(18)19/h8,10,16H,3-7,9,11-15H2,1-2H3,(H,18,19) |

InChIキー |

DUARHATZMSOGKI-UHFFFAOYSA-N |

正規SMILES |

CC(C)CCC=CCCCCCCCCCC(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 15-Methylhexadec-11-enoic acid typically involves the Wittig reaction. One reported method starts with the Wittig reaction of 4-methyl-1-pentyltriphenylphosphonium bromide and 10-bromodecanal, yielding the desired acid . Another method involves the use of (trimethylsilyl)acetylene as a key reagent, starting with commercially available 8-bromo-1-octanol and proceeding through seven steps to furnish the desired acid .

Industrial Production Methods:

化学反応の分析

Types of Reactions: 15-Methylhexadec-11-enoic acid can undergo various chemical reactions, including:

Oxidation: This reaction can convert the double bond into an epoxide or a diol.

Reduction: The double bond can be reduced to yield a saturated fatty acid.

Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions:

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

Reduction: Hydrogen gas with a palladium catalyst for hydrogenation.

Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) for esterification or amidation.

Major Products:

Oxidation: Epoxides or diols.

Reduction: Saturated fatty acids.

Substitution: Esters or amides.

科学的研究の応用

15-Methylhexadec-11-enoic acid has several applications in scientific research:

Chemistry: Used as a model compound in studies of fatty acid synthesis and metabolism.

Biology: Investigated for its role in cell membrane structure and function.

Medicine: Studied for its potential cytotoxic effects against carcinoma cell lines.

作用機序

The mechanism of action of 15-Methylhexadec-11-enoic acid involves its incorporation into cell membranes, where it can influence membrane fluidity and function. Its cytotoxic effects are thought to be related to its ability to disrupt membrane integrity and induce apoptosis in cancer cells .

類似化合物との比較

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs

15-Methylhexadecanoic Acid

- Structure : Saturated analog lacking the C11 double bond.

- Key Differences: The absence of unsaturation likely reduces membrane interaction and biological activity.

(Z)-Methyl Hexadec-11-enoate

- Structure: Methyl ester of hexadec-11-enoic acid, lacking the C15 methyl branch.

- The absence of the methyl branch may weaken interactions with enzymatic targets, though biological data are unspecified .

Functional Analogs

Mucocin

- Structure: A macrocyclic annonaceous acetogenin with multiple oxygenated functional groups.

- Source : Isolated from Rollinia mucosa .

- Biological Activity : Exhibits exceptional antitumor potency (10,000× adriamycin) against A-549 (lung) and PACA-2 (pancreatic) cancer cells.

- Mechanism: Inhibits mitochondrial complex I (NADH-ubiquinone oxidoreductase) and plasma membrane NADH oxidase, depleting ATP and inducing apoptosis in malignant cells .

- Comparison: Unlike 15-methylhexadec-11-enoic acid, mucocin’s macrocyclic structure and oxygenated moieties enable high specificity and potency, highlighting the importance of functional group diversity in bioactivity .

Oxonon-2-enoic Acid 1a

- Structure : A short-chain unsaturated fatty acid with a ketone group at position 4.

- Source : Derived from Streptomyces olevaceus mycelium.

- Biological Activity : Demonstrates broad-spectrum antibacterial activity, particularly against Staphylococcus aureus ATCC 11632.

- Comparison: The ketone group at C4 enhances antibacterial efficacy, whereas 15-methylhexadec-11-enoic acid’s methyl branch and longer chain correlate with weak cytotoxicity, underscoring how functional group placement dictates biological targeting .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Structural Impact: The C15 methyl branch and C11 unsaturation in 15-methylhexadec-11-enoic acid contribute to its weak cytotoxicity, whereas saturation (as in 15-methylhexadecanoic acid) likely diminishes activity further.

- Functional Group Influence: Oxygenated groups in mucocin and a ketone in oxonon-2-enoic acid 1a enhance potency and specificity, suggesting that modifying 15-methylhexadec-11-enoic acid with additional functional groups could improve bioactivity.

- Synthetic Accessibility: The Wittig reaction used for 15-methylhexadec-11-enoic acid contrasts with mucocin’s complex biosynthesis, reflecting trade-offs between synthetic feasibility and biological potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。